
AT 7519 mesylate
Übersicht
Beschreibung
AT 7519 mesylate is a small-molecule inhibitor that targets cyclin-dependent kinases (CDKs). These kinases play a crucial role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells. This compound has shown promise in preclinical and early-phase clinical trials for the treatment of various cancers, including leukemia, lymphoma, and solid tumors .
Vorbereitungsmethoden
The synthesis of AT 7519 mesylate involves several key steps:
Formation of the pyrazole core: The synthesis begins with the formation of the pyrazole ring, which is achieved through the reaction of appropriate hydrazines with 1,3-diketones.
Introduction of the piperidine moiety: The piperidine ring is introduced via nucleophilic substitution reactions.
Attachment of the dichlorobenzoyl group: The final step involves the acylation of the pyrazole ring with 2,6-dichlorobenzoyl chloride to form the desired compound.
Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
AT 7519 Mesylat unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen auf dem Molekül zu modifizieren, was möglicherweise seine biologische Aktivität verändert.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Piperidin. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
AT7519 mesylate is a small-molecule inhibitor targeting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells. AT7519 mesylate has demonstrated promise in preclinical and early-phase clinical trials for treating various cancers, including leukemia, lymphoma, and solid tumors.
Scientific Research Applications
AT7519 mesylate is a valuable tool in scientific research, with applications spanning chemistry, biology, medicine, and industry.
Chemistry AT7519 mesylate serves as a tool compound to study the role of CDKs in cell cycle regulation and apoptosis.
Biology Researchers utilize this compound to explore the molecular mechanisms underlying cancer cell proliferation and survival.
Medicine It is explored as a potential therapeutic agent for various cancers, including leukemia, lymphoma, and solid tumors. AT7519 exhibited potent anti-myeloma activity both in vitro and in vivo . Cell death occurred through the dephosphorylation of the CTD of RNA pol II, consistent with inhibition of transcription .
Industry AT7519 mesylate is used in developing new cancer therapies and studying drug resistance mechanisms.
Preclinical studies
In vitro studies showed that AT7519 displayed potent cytotoxicity and apoptosis; associated with in vivo tumor growth inhibition and prolonged survival . At the molecular level, AT7519 inhibited RNA polymerase II (RNA pol II) phosphorylation, a CDK9, 7 substrate, associated with decreased RNA synthesis . AT7519 induced rapid dephosphorylation at both sites within 1 hour, without significant variations in total protein expression .
In vivo studies using a human MM xenograft mouse model showed that tumor growth in AT7519-treated mice was inhibited compared to controls (p < 0.05) . The median overall survival of animals treated with AT7519 was significantly prolonged (40 and 39 days versus 27.50 days respectively; p < 0.05) .
Wirkmechanismus
AT 7519 mesylate exerts its effects by selectively inhibiting certain cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK5, and CDK9. These kinases are involved in regulating the cell cycle and transcription. By inhibiting these kinases, this compound induces cell cycle arrest and apoptosis in cancer cells. The compound also downregulates anti-apoptotic proteins like Mcl-1, further promoting cell death .
Vergleich Mit ähnlichen Verbindungen
AT 7519 Mesylat ist einzigartig in seiner Fähigkeit, mehrere CDKs selektiv zu hemmen, was es zu einem starken Inhibitor der Proliferation von Krebszellen macht. Zu ähnlichen Verbindungen gehören:
Flavopiridol: Ein weiterer CDK-Inhibitor, der auf CDK1, CDK2, CDK4 und CDK9 abzielt.
Roscovitin: Ein CDK-Inhibitor, der hauptsächlich auf CDK2, CDK7 und CDK9 abzielt.
Palbociclib: Ein selektiver Inhibitor von CDK4 und CDK6, der zur Behandlung von Brustkrebs eingesetzt wird.
Im Vergleich zu diesen Verbindungen hat AT 7519 Mesylat ein breiteres Spektrum an CDK-Hemmung, was zu seiner Wirksamkeit bei der Behandlung verschiedener Krebsarten beitragen kann.
Biologische Aktivität
AT 7519 mesylate is a potent small-molecule inhibitor primarily targeting cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. Its biological activity has been extensively studied, particularly in the context of cancer treatment, where it has shown promising results in preclinical and clinical settings.
This compound selectively inhibits multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9. By inhibiting these kinases, AT 7519 induces cell cycle arrest and apoptosis in cancer cells. The compound also downregulates anti-apoptotic proteins such as Mcl-1, enhancing the apoptotic response in malignant cells . This mechanism is critical in various cancers, including leukemia and solid tumors.
Pharmacological Profile
The pharmacological profile of this compound indicates its efficacy across different cancer types. The following table summarizes its inhibitory effects on various CDKs:
CDK Target | IC50 (nM) | Effect |
---|---|---|
CDK1 | 10 | Cell cycle arrest |
CDK2 | 12 | Induces apoptosis |
CDK4 | 15 | Inhibits proliferation |
CDK5 | 20 | Modulates neuronal survival |
CDK9 | 8 | Downregulates Mcl-1 |
Efficacy in Chronic Myeloid Leukemia (CML)
A significant study investigated the anti-proliferative effects of AT 7519 on CML cells. The results demonstrated that AT 7519 effectively halted the transition of cells from the G2 to M phase of the cell cycle, leading to reduced proliferation rates in vitro. The study highlighted that this compound could overcome resistance mechanisms associated with traditional therapies like imatinib .
Combination Therapies
Research has also explored the potential of combining AT 7519 with other therapeutic agents. For instance, combining AT 7519 with DNA methyltransferase inhibitors showed enhanced anti-tumor efficacy in preclinical models. This combination therapy reactivated epigenetically silenced genes that are crucial for tumor suppression .
Clinical Trials and Future Directions
This compound has undergone various clinical trials to evaluate its safety and efficacy. Early-phase trials have indicated a favorable safety profile with manageable side effects. Ongoing studies aim to determine its effectiveness in combination with other targeted therapies for a broader range of cancers .
Eigenschaften
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O2.CH4O3S/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;1-5(2,3)4/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELIMKCXGLIYCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902135-89-1 | |
Record name | AT-7519M | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902135891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AT-7519 MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z239O75N33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.